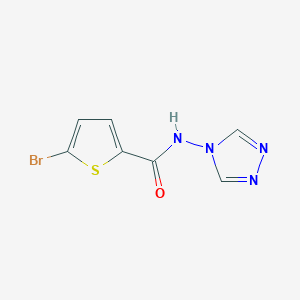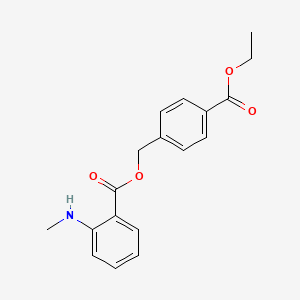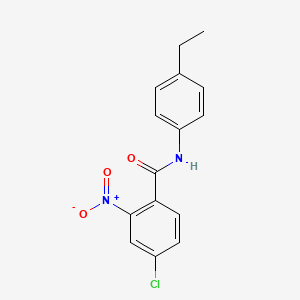
5-bromo-N-4H-1,2,4-triazol-4-yl-2-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N-4H-1,2,4-triazol-4-yl-2-thiophenecarboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is commonly referred to as BTB-1 and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. In
Mecanismo De Acción
BTB-1 is a small molecule inhibitor that works by binding to the c-Myc/Max heterodimerization domain. This binding prevents the interaction between c-Myc and Max, which is necessary for the formation of functional transcription complexes. Without this interaction, the transcription of genes involved in cell growth and proliferation is inhibited.
Biochemical and Physiological Effects
BTB-1 has been shown to have a number of biochemical and physiological effects. In addition to its inhibition of c-Myc/Max heterodimerization, BTB-1 has been shown to induce apoptosis in cancer cells. This is likely due to the downregulation of c-Myc target genes involved in cell survival. Additionally, BTB-1 has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of BTB-1 in lab experiments is its specificity for the c-Myc/Max interaction. This specificity allows for the selective inhibition of this interaction without affecting other protein-protein interactions. Additionally, BTB-1 is a small molecule inhibitor, which makes it easier to use in experiments than larger protein inhibitors. However, there are also limitations to the use of BTB-1 in lab experiments. One limitation is that it may not be effective in all cancer types. Additionally, the mechanism of action of BTB-1 is not fully understood, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research involving BTB-1. One area of research is the development of more potent and selective inhibitors of the c-Myc/Max interaction. Additionally, further studies are needed to fully understand the mechanism of action of BTB-1 and its effects on cell growth and proliferation. Finally, the use of BTB-1 in combination with other cancer therapeutics is an area of research that has the potential to improve cancer treatment outcomes.
Métodos De Síntesis
The synthesis of BTB-1 involves the reaction of 5-bromo-1,2,4-triazole-3-thiol with 2-chloro-N-(thiophen-2-yl)acetamide in the presence of a base. The reaction takes place in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and is typically carried out at elevated temperatures. The resulting product is purified using column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
BTB-1 has been studied extensively for its potential applications in scientific research. One of the primary uses of this compound is in the study of protein-protein interactions. BTB-1 has been shown to inhibit the interaction between the transcription factor c-Myc and its binding partner Max, which is essential for the regulation of cell growth and proliferation. This inhibition can be useful in the development of cancer therapeutics.
Propiedades
IUPAC Name |
5-bromo-N-(1,2,4-triazol-4-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN4OS/c8-6-2-1-5(14-6)7(13)11-12-3-9-10-4-12/h1-4H,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYFSGHQDPBJVHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)C(=O)NN2C=NN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(2-chlorophenoxy)ethyl]-2(1H)-pyridinone](/img/structure/B5709689.png)
![2-{[3-(benzyloxy)benzoyl]amino}benzamide](/img/structure/B5709694.png)


![N'-(6-cyano-5-methyl-2-phenylthieno[2,3-d]pyrimidin-4-yl)-N,N-dimethylimidoformamide](/img/structure/B5709708.png)

![1-benzyl-4-[(4-bromo-3,5-dimethylphenoxy)acetyl]piperazine](/img/structure/B5709725.png)

![2,4-dichloro-N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5709752.png)
![N-[4-(aminosulfonyl)benzyl]-3-phenylacrylamide](/img/structure/B5709756.png)

![6-chloro-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5709777.png)
